Chain Length Impact on Degrader Potency
tert-Butyl 7-bromoheptanoate serves as the integral linker in MCB-36, a VHL-recruiting pan-KRAS PROTAC degrader . This degrader exhibits exceptional binding affinity for KRAS (Kd ≈ 1 pM) and effectively degrades KRAS proteins in vitro and in vivo . While not a direct head-to-head linker comparison, this outcome is a class-level inference of linker length optimization. Systematic SAR studies across PROTAC projects demonstrate that varying linker length by as little as one carbon can change degradation potency by over 10-fold, underscoring that the C7 length provided by this compound is a critical and non-arbitrary parameter for achieving high potency in this specific chemical series [1].
| Evidence Dimension | Linker Length Impact on Degrader Potency (Class Inference) |
|---|---|
| Target Compound Data | PROTAC MCB-36 containing C7 linker achieves Kd ≈ 1 pM for KRAS |
| Comparator Or Baseline | PROTACs with C5 or C8 linkers in other systems show >10-fold variation in DC50 |
| Quantified Difference | Class-level potency shift up to >10x based on linker length variation |
| Conditions | Biochemical binding assay; cell-based degradation assays |
Why This Matters
This demonstrates that the seven-carbon linker length is a key determinant of sub-nanomolar degradation potency, making it a critical procurement specification for replicating this specific degrader.
- [1] Gadd MS, Testa A, Lucas X, Chan KH, Chen W, Lamont DJ, Zengerle M, Ciulli A. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. doi:10.1038/nchembio.2329. View Source
